molecular formula C21H19Cl2NO2 B2541361 3-(2,6-dichlorobenzyl)-1-(4-methoxybenzyl)-2-methyl-4(1H)-pyridinone CAS No. 339017-32-2

3-(2,6-dichlorobenzyl)-1-(4-methoxybenzyl)-2-methyl-4(1H)-pyridinone

Cat. No.: B2541361
CAS No.: 339017-32-2
M. Wt: 388.29
InChI Key: IEBCJSGAPAXLDM-UHFFFAOYSA-N
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Description

3-(2,6-dichlorobenzyl)-1-(4-methoxybenzyl)-2-methyl-4(1H)-pyridinone is a synthetic organic compound characterized by its unique chemical structure. This compound features a pyridinone core substituted with dichlorobenzyl and methoxybenzyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dichlorobenzyl)-1-(4-methoxybenzyl)-2-methyl-4(1H)-pyridinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridinone ring.

    Substitution Reactions: The introduction of the 2,6-dichlorobenzyl and 4-methoxybenzyl groups is achieved through nucleophilic substitution reactions. Reagents such as sodium hydride (NaH) and dimethylformamide (DMF) are often used to facilitate these substitutions.

    Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification systems can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-dichlorobenzyl)-1-(4-methoxybenzyl)-2-methyl-4(1H)-pyridinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2,6-dichlorobenzyl)-1-(4-methoxybenzyl)-2-methyl-4(1H)-pyridinone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,6-dichlorobenzyl)-1-(4-methoxybenzyl)-2-methyl-4(1H)-pyridinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,6-dichlorobenzyl)-1-(4-hydroxybenzyl)-2-methyl-4(1H)-pyridinone
  • 3-(2,6-dichlorobenzyl)-1-(4-ethoxybenzyl)-2-methyl-4(1H)-pyridinone

Uniqueness

3-(2,6-dichlorobenzyl)-1-(4-methoxybenzyl)-2-methyl-4(1H)-pyridinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-[(2,6-dichlorophenyl)methyl]-1-[(4-methoxyphenyl)methyl]-2-methylpyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2NO2/c1-14-17(12-18-19(22)4-3-5-20(18)23)21(25)10-11-24(14)13-15-6-8-16(26-2)9-7-15/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBCJSGAPAXLDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1CC2=CC=C(C=C2)OC)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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